4-Fluorobenzohydrazide Hydrate
CAS No.: 1894538-86-3
Cat. No.: VC3104439
Molecular Formula: C7H9FN2O2
Molecular Weight: 172.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1894538-86-3 |
---|---|
Molecular Formula | C7H9FN2O2 |
Molecular Weight | 172.16 g/mol |
IUPAC Name | 4-fluorobenzohydrazide;hydrate |
Standard InChI | InChI=1S/C7H7FN2O.H2O/c8-6-3-1-5(2-4-6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H2 |
Standard InChI Key | ZDKYAEPDCDOKBU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)NN)F.O |
Canonical SMILES | C1=CC(=CC=C1C(=O)NN)F.O |
Introduction
Parameter | Value |
---|---|
CAS Number | 1894538-86-3 |
Molecular Formula | C₇H₉FN₂O₂ |
Molecular Weight | 172.16 g/mol |
IUPAC Name | 4-fluorobenzohydrazide;hydrate |
Standard InChI | InChI=1S/C7H7FN2O.H2O/c8-6-3-1-5(2-4-6)7(11)10-9;/h1-4H,9H2,(H,10,11);1H2 |
Standard InChIKey | ZDKYAEPDCDOKBU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)NN)F.O |
The anhydrous form, 4-fluorobenzohydrazide (CAS: 456-06-4), has a molecular formula of C₇H₇FN₂O and a molecular weight of 154.14 g/mol .
Physical and Chemical Properties
4-Fluorobenzohydrazide hydrate exhibits distinctive physicochemical properties that influence its behavior in various chemical reactions and applications. The compound is typically found as a crystalline solid at room temperature.
Physical Properties
The physical characteristics of 4-fluorobenzohydrazide hydrate and its anhydrous form are summarized in the following table:
Property | 4-Fluorobenzohydrazide (Anhydrous) | 4-Fluorobenzohydrazide Hydrate |
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Physical State | Crystalline powder | Crystalline solid |
Color | Orange to light brown | White to off-white |
Melting Point | 162-166 °C (literature) | Not specified in sources |
Density | 1.272±0.06 g/cm³ (predicted) | Not specified in sources |
Solubility | Soluble in methanol | Soluble in polar organic solvents |
pKa | 12.17±0.10 (predicted) | Not specified in sources |
The compound should be stored in a dark place, sealed in dry conditions at room temperature to maintain its stability .
Chemical Reactivity
4-Fluorobenzohydrazide hydrate contains multiple reactive sites that enable it to participate in various chemical transformations:
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The hydrazide group (-CONHNH₂) can undergo condensation reactions with carbonyl compounds to form hydrazones
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The NH₂ terminal of the hydrazide group can act as a nucleophile in various addition reactions
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The hydrazide functionality can participate in cyclization reactions to form heterocyclic compounds
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The fluoro substituent on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity
These characteristics make it valuable as a building block in organic synthesis, particularly for compounds with potential biological activities .
Synthesis Methods
General Synthetic Route
The synthesis of 4-fluorobenzohydrazide hydrate typically follows a two-step process starting from 4-fluorobenzoic acid:
Esterification
In the first step, 4-fluorobenzoic acid is converted to its corresponding ester (typically methyl or ethyl ester) using an acid catalyst:
4-Fluorobenzoic acid is esterified in the presence of sulfuric acid (H₂SO₄) and ethanol or methanol, resulting in the formation of the corresponding 4-fluorobenzoate ester .
Hydrazinolysis
The ester is then subjected to hydrazinolysis using hydrazine hydrate:
The 4-fluorobenzoate ester reacts with excess hydrazine hydrate, typically in methanol or ethanol, to yield 4-fluorobenzohydrazide. The hydrate form is obtained through appropriate crystallization conditions .
Alternative Synthesis Methods
Several variations of this synthetic approach have been reported, with different reaction conditions yielding varying results:
A typical procedure involves dissolving the methyl 4-fluorobenzoate in methanol, adding hydrazine hydrate, and stirring at an elevated temperature (65-80°C) for several hours. The reaction progress is typically monitored by thin-layer chromatography (TLC). After completion, the solvent is removed, and the product is isolated, often by precipitation or crystallization .
Applications and Biological Activities
4-Fluorobenzohydrazide hydrate serves as a versatile building block in organic synthesis, particularly in the development of compounds with biological activities.
Synthesis of Schiff Bases
One of the primary applications of 4-fluorobenzohydrazide hydrate is the synthesis of Schiff bases through condensation reactions with various aldehydes and ketones. These Schiff bases have been evaluated for their biological activities, particularly their antioxidant properties .
The general procedure involves:
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Reacting 4-fluorobenzohydrazide with aromatic aldehydes in the presence of a catalytic amount of acetic acid
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Stirring the reaction mixture at an elevated temperature (typically 50-60°C) for several hours
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Isolating the product through appropriate workup procedures
For example, 4-fluorobenzohydrazide has been reacted with 4-hydroxypropiophenone in absolute alcohol with glacial acetic acid to form the corresponding Schiff base .
Synthesis of Heterocyclic Compounds
4-Fluorobenzohydrazide hydrate serves as a precursor for various heterocyclic compounds, particularly 1,3,4-oxadiazoles, which are known for their diverse biological activities. The synthesis typically involves:
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Formation of hydrazones by reacting 4-fluorobenzohydrazide with aromatic aldehydes
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Cyclization of the hydrazones in the presence of reagents like iodine and potassium carbonate in DMSO
Additionally, 4-fluorobenzohydrazide has been used in the synthesis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide through reaction with phthalic anhydride in acetic acid .
Antioxidant Activity
Recent studies have focused on the antioxidant properties of derivatives synthesized from 4-fluorobenzohydrazide. Research has demonstrated that Schiff bases and 1,3,4-oxadiazole derivatives prepared from 4-fluorobenzohydrazide exhibit significant DPPH radical scavenging activity .
The antioxidant activity varies depending on the specific substituents and structural modifications, but several compounds in this class have shown promising results, suggesting potential applications in medicinal chemistry for the development of novel antioxidant agents .
Structural Characteristics
Crystal Structure
The crystal structure of derivatives synthesized from 4-fluorobenzohydrazide has been studied using X-ray diffraction techniques, providing insights into their three-dimensional arrangement and molecular interactions.
One study involving an (E)-4-fluoro-N derivative revealed:
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A bond length of C8=N2 at 1.284(3) Å
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A bond length of C7–N1 at 1.357(3) Å
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A dihedral angle of approximately 15.9° between the benzene ring and the plane of the hydrazide group
Intramolecular Interactions
Compounds derived from 4-fluorobenzohydrazide often exhibit intramolecular hydrogen bonding, which contributes to their stability and conformation. For instance, in one derivative, an intramolecular hydrogen bonding interaction was observed with a bond length of 1.8085(19) Å and a bond angle of 145.01(12)° .
These structural features influence the reactivity and biological activity of 4-fluorobenzohydrazide and its derivatives, making structural characterization crucial for understanding structure-activity relationships.
Hazard Statement | Description |
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H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
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